Einecs 270-553-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68443-78-7 |

|---|---|

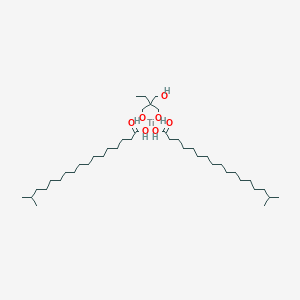

Molecular Formula |

C42H86O7Ti |

Molecular Weight |

751.0 g/mol |

IUPAC Name |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;16-methylheptadecanoic acid;titanium |

InChI |

InChI=1S/2C18H36O2.C6H14O3.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-2-6(3-7,4-8)5-9;/h2*17H,3-16H2,1-2H3,(H,19,20);7-9H,2-5H2,1H3; |

InChI Key |

SMXOIYSCCCHDJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.[Ti] |

Origin of Product |

United States |

Contextualization Within the Benzophenone Class of Ultraviolet Absorbers

2-Hydroxy-4-(octyloxy)benzophenone belongs to the benzophenone (B1666685) class of UV absorbers, a prominent group of organic compounds used to protect materials from the damaging effects of ultraviolet radiation. nih.gov This class is characterized by a core aromatic ketone structure that is highly effective at absorbing both UVA and UVB radiation (wavelengths between 280-400 nm). nih.gov The primary mechanism of action for benzophenone UV absorbers involves the presence of a hydroxyl (-OH) group in the ortho position relative to the carbonyl (-C=O) group. chambot.comraytopoba.com

This configuration creates an intramolecular hydrogen bond, forming a stable six-membered ring. usunchem.com Upon absorbing a photon of UV light, the molecule's energy increases, causing the hydrogen bond to break and the chelating ring to open. This process allows the absorbed UV energy to be converted into vibrational energy and dissipated harmlessly as heat. chambot.comusunchem.com The molecule then rapidly returns to its stable ground state, ready to absorb another UV photon. This regenerative cycle provides durable and efficient photostabilization without the compound itself being consumed. chambot.com

Other major classes of UV absorbers include benzotriazoles and triazines, each with distinct absorption characteristics. nih.govnih.gov Benzophenones are particularly noted for their broad-spectrum absorption and are widely used to stabilize polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), and polycarbonate (PC). nih.gov

Table 1: Comparison of Major UV Absorber Classes

| Feature | Benzophenones | Benzotriazoles | Triazines |

|---|---|---|---|

| Primary Absorption Range | UVA & UVB (Broad) nih.gov | Primarily UVA nih.gov | Primarily UVA & UVB nih.gov |

| Mechanism | Reversible intramolecular hydrogen bond breakage usunchem.com | Excited state proton transfer | Excited state proton transfer |

| Common Applications | Polyolefins, PVC, PC, Coatings nih.gov | Coatings, Adhesives, Engineering Plastics nih.gov | High-performance Coatings, Plastics, Rubber nih.gov |

| Key Advantage | Broad UV protection, cost-effective nih.gov | High photostability | Excellent long-term protection under harsh conditions nih.gov |

Synthetic Methodologies and Green Chemistry Principles for 2 Hydroxy 4 Octyloxy Benzophenone

The industrial production of 2-Hydroxy-4-(octyloxy)benzophenone has traditionally relied on the etherification of 2,4-dihydroxybenzophenone (B1670367). However, ongoing research has focused on optimizing these methods and exploring greener alternatives to enhance yield, purity, and environmental compatibility.

The synthesis of 2-Hydroxy-4-(octyloxy)benzophenone, a widely used UV absorber, has been the subject of considerable research to improve efficiency and yield. kyoto-u.ac.jp Traditional methods often involve the reaction of 2,4-dihydroxybenzophenone with an octyl halide. kyoto-u.ac.jp A common approach involves the alkylation of 2,4-dihydroxybenzophenone with octyl chloride. google.com

One documented synthetic route involves charging a reactor with 2,4-dihydroxybenzophenone, octyl chloride, sodium carbonate, potassium iodide, and a surfactant. prepchem.com The mixture is heated to 155°C with vigorous stirring, and the water generated during the reaction is distilled off to maintain the reaction temperature. prepchem.com The reaction is held at this temperature for two hours. prepchem.com Excess reagents and water are then removed under vacuum. prepchem.com The product is subsequently purified through precipitation and filtration. prepchem.com

The choice of solvent and catalyst plays a crucial role in the reaction's success. For instance, the alkylation of 2,4-dihydroxybenzophenone with octyl chloride has been carried out in methyl isoamyl ketone using tetrabutyl ammonium iodide as a catalyst at 145°C, resulting in a 57% yield of 2-hydroxy-4-octyloxybenzophenone. google.com When methyl isobutyl ketone was substituted as the solvent and the reaction was conducted at a lower temperature of 115°C, the yield dropped significantly to 6% after 12 hours, though it increased to 30% after 48 hours. google.com

Phase transfer catalysis has emerged as a valuable technique to improve the synthesis of 2-hydroxy-4-(octyloxy)benzophenone and its derivatives. The reaction of 2,4-dihydroxybenzophenone with 1-bromododecane in a potassium hydroxide (B78521) solution can be significantly enhanced by the addition of a phase transfer agent. tsijournals.com Various agents, including N,N-dimethylformamide, diethyl ether, and different quaternary ammonium salts, have been investigated. tsijournals.com The use of dimethyl cetyl ammonium chloride as a phase transfer agent has been shown to be particularly effective, leading to a product with high purity and yield. tsijournals.com

The development of novel synthetic pathways also extends to the creation of derivatives with enhanced properties. For example, polymerizable ultraviolet absorbers have been synthesized from 2-hydroxy-4-(octyloxy)benzophenone by reacting it with N-(hydroxymethyl)acrylamide in the presence of sulfuric acid at low temperatures. kyoto-u.ac.jp Another derivative, 5,5'-sulfinylbis[2-hydroxy-4-(octyloxy)benzophenone], has been prepared by treating 2-hydroxy-4-(octyloxy)benzophenone with thionyl chloride and aluminum chloride. kyoto-u.ac.jp These derivatives are often less volatile and more compatible with polymer matrices. kyoto-u.ac.jp

Table 1: Comparison of Synthetic Methods for 2-Hydroxy-4-(octyloxy)benzophenone

| Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| 2,4-dihydroxybenzophenone, octyl chloride, sodium carbonate, potassium iodide | Surfactant | 155 | 2 | Not specified |

| 2,4-dihydroxybenzophenone, octyl chloride | Tetrabutyl ammonium iodide / Methyl isoamyl ketone | 145 | Not specified | 57 |

| 2,4-dihydroxybenzophenone, octyl chloride | Tetrabutyl ammonium iodide / Methyl isobutyl ketone | 115 | 12 | 6 |

| 2,4-dihydroxybenzophenone, octyl chloride | Tetrabutyl ammonium iodide / Methyl isobutyl ketone | 115 | 48 | 30 |

Table 2: Synthesis of 2-Hydroxy-4-(octyloxy)benzophenone Derivatives

| Starting Material | Reagents | Product |

|---|---|---|

| 2-Hydroxy-4-(octyloxy)benzophenone | N-(hydroxymethyl)acrylamide, H2SO4 | Polymerizable UV absorber |

| 2-Hydroxy-4-(octyloxy)benzophenone | SOCl2, AlCl3 | 5,5'-sulfinylbis[2-hydroxy-4-(octyloxy)benzophenone] |

Photophysical Mechanisms of Ultraviolet Absorption and Energy Dissipation

Energy Transfer Dynamics within Polymer Systems

While the primary stabilization mechanism of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol is the direct absorption of UV light, energy transfer from the excited polymer to the stabilizer can also occur. uni-mainz.de If a polymer molecule absorbs a UV photon, it can enter an excited state. If a UV absorber molecule is in close proximity, the energy can be transferred from the polymer to the stabilizer through a non-radiative process known as Förster Resonance Energy Transfer (FRET). mdpi.comresearchgate.netrsc.org

For FRET to be efficient, there must be a significant overlap between the emission spectrum of the donor (the polymer) and the absorption spectrum of the acceptor (the UV absorber). researchgate.net Once the energy is transferred to the 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol molecule, it can be safely dissipated as heat through the ESIPT mechanism described above. This provides an additional pathway for protecting the polymer from photodegradation.

Stabilization Mechanisms: Steric and Other Physicochemical Considerations

The two bulky tert-pentyl groups on the phenol (B47542) ring of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol play a crucial role in its effectiveness as a stabilizer. These groups provide significant steric hindrance, which has several benefits.

Table 2: Research Findings on the Role of Substituents in Benzotriazole UV Absorbers

| Finding | Significance for 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol |

| Bulky alkyl groups enhance solubility and compatibility in polymers. | The tert-pentyl groups improve its dispersibility in materials like polyolefins. |

| Steric hindrance can shield the intramolecular hydrogen bond. | This protects the ESIPT mechanism, enhancing photostability. |

| Bulky groups can reduce volatility. | This leads to greater permanence of the stabilizer within the polymer. |

Information synthesized from references paint.org.

Advanced Applications in Polymer Science and Materials Engineering

Stabilization of Polymeric Materials Against Photodegradation

Organotitanates, including titanium chelates, are known to play a role in the stabilization of polymers against the degradative effects of ultraviolet (UV) radiation. city.ac.ukmdpi.commdpi.com The mechanism of this protection can involve UV absorption, quenching of excited states, and decomposition of hydroperoxides, which are key intermediates in the photo-oxidation process that leads to material failure. mdpi.com

Polyvinyl Chloride and Polystyrene Protection

Polyvinyl chloride (PVC) is particularly susceptible to photodegradation, which results in discoloration and loss of mechanical integrity. Research into novel additives for PVC stabilization is ongoing, with various metal-containing compounds being explored. semanticscholar.org Organotitanates can function as heat stabilizers and coupling agents in PVC formulations. immould.comresearchgate.net Although direct evidence for Einecs 270-553-2 as a primary photostabilizer for PVC or polystyrene is scarce, the known reactivity of titanium compounds suggests a potential role. For example, some studies have shown that titanium dioxide can act as a photostabilizer in PVC. semanticscholar.org

Application in Engineered Fibers and Coatings

In the realm of engineered fibers and protective coatings, organotitanates serve multiple functions. They are used to promote adhesion between coatings and various substrates, including plastics and metals. capatue.coml-i.co.uk This enhanced adhesion is critical for the durability of protective coatings exposed to environmental stressors like UV radiation. Titanium acetylacetonate, a related class of compound, has been shown to improve the water repellency and scratch resistance of paints and coatings. mdpi.com The incorporation of organotitanates can also improve the dispersion of pigments and fillers within a coating formulation, leading to enhanced protective properties and a better-quality finish. capatue.com

Integration into Smart Materials and Nanotechnology

The unique chemical nature of organotitanium compounds, which combines redox activity and potential photoresponsiveness, makes them candidates for the development of advanced materials. ambeed.com Their ability to form stable linkages with both organic and inorganic components is particularly valuable in nanotechnology.

Photo-responsive Materials Design

Photo-responsive materials can change their properties upon exposure to light, a characteristic that is being explored for applications ranging from drug delivery to molecular machines. oup.com Organotitanium compounds are being investigated for these "smart" applications. The development of titanium-based metal-organic frameworks (MOFs) has shown that these materials can exhibit photo-responsive behaviors, such as light-induced changes in guest encapsulation or catalytic activity. immould.comresearchgate.net While specific research on this compound in this area is not available, the fundamental properties of organotitanium chemistry suggest a potential for designing novel photo-responsive systems.

Nanocomposites and Surface Functionalization

In the field of nanotechnology, organotitanates are extensively used for the surface functionalization of nanoparticles and as coupling agents in polymer nanocomposites. benicewiczgroup.comgoogle.comiitm.ac.in By modifying the surface of inorganic fillers (like alumina (B75360) or barium titanate), these agents improve the filler's dispersion within the polymer matrix and enhance the interfacial adhesion. benicewiczgroup.comresearchgate.net This leads to nanocomposites with significantly improved mechanical and thermal properties. The use of organotitanates is crucial for preventing the agglomeration of nanoparticles, ensuring a homogeneous distribution and maximizing the benefits of the nanoscale reinforcement. google.com This function is critical in the formulation of advanced materials, including those for high-voltage electrical insulation and high-strength, lightweight composites. google.commdpi.com

Influence on Material Microstructure and Macro-performance

Neoalkoxy titanates, such as this compound, function as molecular bridges at the interface between inorganic fillers and the organic polymer matrix. metu.edu.tr Their distinct reaction mechanism with protons on the surface of inorganic materials results in the formation of a monomolecular layer. This layer transforms the filler surface to be hydrophobic and organophilic, which significantly improves dispersion and adhesion within the polymer matrix. metu.edu.trpcimag.com This enhanced compatibility at the micro-level directly translates to improved macroscopic properties of the final material.

The influence of these titanates extends to modifying the rheological properties of polymers during processing. Even in small quantities, they can markedly affect the melt flow index, which is crucial for processes like extrusion and injection molding. google.comgoogle.com The thermally stable structure of neoalkoxy titanates permits in-situ reactions during the plastication phase of thermoplastics, a process sometimes referred to as "repolymerization" catalysis. metu.edu.trresearchgate.net This catalytic effect can alter the polymer's morphology at the nano-interface, leading to a more uniform and refined microstructure. pcimag.com For instance, in polymer foams, the use of organometallics like neoalkoxy titanates can lead to a more uniform cell structure by enhancing the polymer's bubble stress properties at elevated temperatures. researchgate.net

Scanning Electron Microscopy (SEM) of polymer composites often reveals better dispersion and reduced agglomeration of filler particles when treated with neoalkoxy titanates. researchgate.net This improved morphology is a direct result of the coupling agent's ability to create a true continuous phase between the filler and the polymer, eliminating air voids and moisture from the particle surface. metu.edu.tr

The improved interfacial adhesion and dispersion provided by neoalkoxy titanates like this compound have a profound impact on the mechanical performance and durability of polymer composites. By chemically bridging the filler and the polymer, these coupling agents enhance stress transfer from the polymer matrix to the reinforcing filler. tandfonline.commdpi.com

Research on neoalkoxy titanates has demonstrated significant improvements in various mechanical properties. For example, studies on polypropylene (B1209903) (PP) and low-density polyethylene (B3416737) (LDPE) composites have shown that the use of a neoalkoxy titanate coupling agent can substantially increase the strain at break and impact strength. metu.edu.tr In one study, the strain at break for a PP composite with 20% titanate-treated filler saw a remarkable increase. metu.edu.tr Similarly, the addition of titanate coupling agents to talc-reinforced polyethylene has been shown to increase tensile strength and stiffness. researchgate.net The catalytic function of these organometallics can lead to polymers with slightly higher tensile strength and significantly increased elongation, resulting in a tougher material with greater impact resistance. pcimag.cominjectionmoldingdivision.org

The table below presents data from a study on PP/LDPE blends and composites with and without a neoalkoxy titanate coupling agent ("Capow L12"), illustrating the compound's effect on mechanical properties.

| Material Composition | Coupling Agent | Tensile Strength (MPa) | Strain at Break (%) |

| PP75/LDPE25 Blend | None | 21.0 | 29 |

| PP75/LDPE25 Blend with 20% CaCO₃ | None | 18.7 | 10 |

| PP75/LDPE25 Blend with 20% CaCO₃ | Capow L12 | 19.3 | 509 |

| PP50/LDPE50 Blend | None | 21.0 | 483 |

| PP50/LDPE50 Blend with 20% CaCO₃ | None | 16.9 | 13 |

| PP50/LDPE50 Blend with 20% CaCO₃ | Capow L12 | 17.5 | 496 |

This table is generated based on data from a study on neoalkoxy organotitanate Lica 12. metu.edu.tr

The longevity of polymer materials is also enhanced through the use of these additives. The improved dispersion of fillers and the creation of a more robust polymer-filler interface can lead to better resistance against environmental stressors. ariapolymer.cogoogle.com The inherent thermal stability of neoalkoxy titanates allows them to withstand high processing temperatures (over 200°C), which is critical for engineering plastics. google.comresearchgate.net This stability prevents the degradation of the coupling agent during manufacturing, ensuring the long-term integrity of the composite. Furthermore, titanate coupling agents can improve the hydrolytic stability of composites, making them more resistant to moisture, which is a key factor in the long-term performance of materials in wet environments. researchgate.net

In many polymer applications, maintaining the aesthetic quality, including color and surface finish, is crucial. Organotitanate catalysts, including neoalkoxy titanates, play a significant role in achieving superior color stability, particularly in the synthesis of polyesters. google.com.nagoogle.com

The use of certain metal-based catalysts in polyester (B1180765) production can lead to undesirable discoloration, often a yellowing of the final product. researchgate.net Titanium-based catalysts are often preferred over alternatives like antimony-based catalysts because they can produce polyesters with low color, even without the addition of phosphorus compounds that are typically used to mitigate discoloration but can reduce catalyst activity. google.com.nagoogle.com Specific titanate catalysts have been developed to yield thermostable and perfectly colored polyesters. google.com Some organotitanates are known to offer benefits like lower odor and color formation during esterification and transesterification reactions. chempoint.com

Environmental Behavior and Degradation Pathways of 2 Hydroxy 4 Octyloxy Benzophenone

Environmental Distribution and Persistence

The distribution of 2-Hydroxy-4-(octyloxy)benzophenone in the environment is largely governed by its tendency to adsorb to solids and its low volatility.

2-Hydroxy-4-(octyloxy)benzophenone exhibits a strong affinity for organic matter, leading to its significant adsorption in soil and sediment. An estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 6.4 x 10⁴ indicates that the compound is expected to be immobile in soil. echemi.comnih.gov This high Koc value, along with a high octanol-water partition coefficient (log Kow) of 3.8, suggests a strong tendency to adsorb to suspended solids and sediments in aquatic environments. echemi.comnih.govsemanticscholar.orgnih.gov Consequently, the compound is likely to accumulate in the solid phases of terrestrial and aquatic systems rather than remaining dissolved in water. Its low water solubility further limits its mobility in the environment. fishersci.com

Table 1: Adsorption and Partitioning Coefficients

| Parameter | Value | Implication | Source |

|---|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 6.4 x 10⁴ (estimated) | Immobile in soil | echemi.comnih.gov |

| Octanol-Water Partition Coefficient (log Kow) | 3.8 | Tendency to adsorb to solids and sediments | semanticscholar.orgnih.gov |

The potential for 2-Hydroxy-4-(octyloxy)benzophenone to volatilize from water or soil surfaces is low. Its Henry's Law constant is estimated to be 1.1 x 10⁻⁷ atm-m³/mol, a value that indicates the compound is essentially nonvolatile from water surfaces. echemi.comnih.gov Similarly, volatilization from moist soil is not considered an important environmental fate process. echemi.comnih.gov Furthermore, based on its very low vapor pressure of 3.38 x 10⁻⁸ mm Hg at 20°C, 2-Hydroxy-4-(octyloxy)benzophenone is not expected to volatilize from dry soil surfaces. echemi.comnih.govechemi.com

Table 2: Volatilization Data

| Property | Estimated Value | Environmental Implication | Source |

|---|---|---|---|

| Henry's Law Constant | 1.1 x 10⁻⁷ atm-m³/mol | Essentially nonvolatile from water and moist soil | echemi.comnih.gov |

Abiotic Degradation Mechanisms

Abiotic processes, particularly those driven by light and reactive chemical species in the atmosphere and water, play a role in the degradation of 2-Hydroxy-4-(octyloxy)benzophenone.

In the atmosphere, vapor-phase 2-Hydroxy-4-(octyloxy)benzophenone is subject to degradation by photochemically-produced hydroxyl (•OH) radicals. echemi.comnih.gov The estimated rate constant for this reaction is 2.2 x 10⁻¹⁰ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 2 hours. echemi.comnih.govechemi.com

Furthermore, due to its phenolic structure, degradation by nitrate (B79036) radicals (NO₃•) during the nighttime may be a significant atmospheric fate process. echemi.comnih.gov The reaction rate for a similar vapor-phase phenol (B47542) with nitrate radicals is 3.8 x 10⁻¹² cm³/molecule-sec at 25°C, suggesting a very short atmospheric half-life of about 0.2 hours. echemi.comnih.gov In aquatic systems, advanced oxidation processes that generate hydroxyl radicals have been shown to be effective in degrading benzophenone-type UV filters. semanticscholar.orgnih.gov

Table 3: Atmospheric Degradation Rates

| Reactant | Rate Constant (at 25°C) | Estimated Atmospheric Half-Life | Source |

|---|---|---|---|

| Hydroxyl Radical (•OH) | 2.2 x 10⁻¹⁰ cm³/molecule-sec | ~2 hours | echemi.comnih.govechemi.com |

Biotic Degradation and Biotransformation Studies

Studies on the biodegradation of 2-Hydroxy-4-(octyloxy)benzophenone indicate that it is not readily biodegradable. echemi.comsigmaaldrich.com A CO₂ evolution study (OECD Guideline 301B) using activated sludge showed only 5-6% biodegradation over a 28-day period. echemi.comsigmaaldrich.com A Japanese MITI test also resulted in 0% of its theoretical biochemical oxygen demand (BOD), reinforcing its resistance to rapid biodegradation. echemi.com

Despite its low biodegradability, the compound shows a moderate to high potential for bioconcentration in aquatic organisms. nih.gov A study on carp (B13450389) (Cyprinus carpio) determined a bioconcentration factor (BCF) ranging from 89 to 190. sigmaaldrich.com Biotransformation has been observed in mammals; studies in rats have shown that a portion of the compound is metabolized and excreted as a glucuronide conjugate in the urine. nih.gov

Microbial Degradation in Aerobic and Anaerobic Conditions

Microbial action plays a role in the breakdown of 2-Hydroxy-4-(octyloxy)benzophenone. Studies have identified specific bacteria and fungi capable of metabolizing this compound. kaya.in However, it is not considered readily biodegradable. nih.gov Standardized aerobic biodegradation tests using activated sludge inoculum have shown minimal degradation, with only 5-6% CO2 evolution over 28 days. nih.gov

Research has demonstrated that both aerobic and anaerobic conditions can facilitate microbial degradation, though the efficiency varies. For instance, high levels of biodegradation (90%) of a similar UV filter, padimate O, were observed in both aerobic and anaerobic marine sediment environments. nih.gov The fungus Lentinula edodes has shown effectiveness in degrading 2-Hydroxy-4-(octyloxy)benzophenone in in vitro cultures, significantly reducing its concentration in the growth medium. mdpi.com Similarly, Pleurotus djamor has demonstrated the capacity to metabolize the compound. mdpi.com The presence of microbial communities in various environmental compartments, such as soil and sediment, is crucial for its biotransformation. nih.gov

| Condition | Organism/System | Degradation Efficiency | Source |

| Aerobic | Activated Sludge | 5-6% CO2 evolution in 28 days | nih.gov |

| Aerobic/Anaerobic | Marine Sediment Communities | High (for similar compounds) | nih.gov |

| In Vitro Culture | Lentinula edodes | Significant reduction from 25 mg to 0.2993 mg in medium | mdpi.com |

| In Vitro Culture | Pleurotus djamor | Significant reduction from 25 mg to 1.5394 mg in medium | mdpi.com |

Identification of Degradation Products and Metabolites

The microbial and photodegradation of 2-Hydroxy-4-(octyloxy)benzophenone results in the formation of various transformation products. One of the identified metabolites from microbial action is 2,4-dihydroxybenzophenone (B1670367) (BP-1), which is formed through a process called O-demethylation. mdpi.commdpi.com Another identified product resulting from the removal of the hydroxyl group is 4-methoxybenzophenone. mdpi.com

The fungus Trametes versicolor has been shown to metabolize oxybenzone (B1678072) through pathways involving both phase I and phase II enzymes, similar to mammalian metabolism, leading to conjugated forms as the main metabolites. nih.gov It is noteworthy that some of these degradation products, such as 4-hydroxybenzophenone (B119663) and benzophenone-1, may exhibit higher estrogenic activity than the parent compound. mdpi.com

| Degradation Pathway | Precursor | Degradation Product | Source |

| O-demethylation | 2-Hydroxy-4-(octyloxy)benzophenone | 2,4-dihydroxybenzophenone (BP-1) | mdpi.commdpi.com |

| Hydroxyl group removal | 2-Hydroxy-4-(octyloxy)benzophenone | 4-methoxybenzophenone | mdpi.com |

| Fungal Metabolism | Oxybenzone | Conjugated forms | nih.gov |

Factors Influencing Biodegradation Rates in Diverse Environmental Media

Several environmental factors significantly influence the rate at which 2-Hydroxy-4-(octyloxy)benzophenone biodegrades. These include:

pH: The rate of hydrolysis, a chemical breakdown process involving water, is pH-dependent. The hydrolysis half-life at 25°C is approximately 82.4 days at pH 4, 41.9 days at pH 7, and 407 days at pH 9. mdpi.comnih.gov However, other studies indicate that hydrolysis is not a significant environmental fate process, with half-lives of over a year at various pH levels and 50°C. echemi.com

Sunlight: Photodegradation can be a significant pathway for the breakdown of this compound. kaya.in In surface waters exposed to sunlight, phenols like 2-hydroxy-4-(octyloxy)benzophenone react with photo-oxidants such as hydroxyl radicals, with a half-life of about 13 days. echemi.com However, direct photolysis is considered unimportant for this compound. iaea.org The presence of dissolved organic matter can accelerate photodegradation. iaea.org

Temperature: Water temperature influences the persistence of the compound. kaya.in

Sediment Binding: Adsorption to sediment particles can decrease the availability of 2-Hydroxy-4-(octyloxy)benzophenone for photodegradation, thereby increasing its persistence. kaya.in

Microbial Community Composition: The specific types of bacteria and fungi present in an environment play a crucial role in the rate and extent of biodegradation. kaya.in

Environmental Monitoring and Detection in Ecosystems

The widespread use of 2-Hydroxy-4-(octyloxy)benzophenone has led to its detection in various environmental compartments. nih.gov It has been identified in water, soil, sediments, and sludge. nih.gov Environmental monitoring studies have found this compound in diverse aquatic environments, including coastal waters, rivers, and lakes. kaya.incolab.ws

Concentrations can vary significantly depending on location and season, with higher levels often observed during summer months and in areas with high recreational use or near wastewater treatment plant discharges. nih.gov For example, in a German wastewater treatment plant, the highest mean concentration of 2-hydroxy-4-octyloxybenzophenone (UV 531) in the influent was 0.44 ng/mL. researchgate.net In river and lake sediments in Nigeria, it has also been quantified. colab.ws Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed for its detection and quantification in environmental samples. researchgate.net

| Environmental Matrix | Location | Concentration | Source |

| Wastewater Influent | Lüneburg, Germany | 0.44 ng/mL (mean) | researchgate.net |

| Coastal Waters | Popular swimming destinations | Detected, higher with more tourist activity | kaya.in |

| River and Lake Sediments | Nigeria | Quantified | colab.ws |

| Various (water, soil, sediment, sludge) | General | Identified | nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Quantification and Separation

Chromatography is a cornerstone for separating Flutamide from complex mixtures and quantifying its presence. The choice of method often depends on the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org For a compound like Flutamide, GC-MS analysis can provide detailed structural information and quantitative data. wikipedia.orgmedwinpublishers.com Analysis of Flutamide by GC-MS often involves specific temperature programs to ensure proper separation and detection. medwinpublishers.com For instance, a typical analysis might use an oven temperature program starting at 80°C and ramping up to 250°C. medwinpublishers.com The mass spectrometer then detects the fragmented ions, providing a unique fingerprint for the molecule. Studies have used GC-MS to identify metabolites of Flutamide, demonstrating its utility in tracking the biotransformation of the drug. researchgate.net The isotopic abundance ratio of Flutamide has also been analyzed using GC-MS, which can reveal subtle changes in the molecular structure. medwinpublishers.commedwinpublishers.com

Table 1: Example GC-MS Operating Conditions for Flutamide Analysis

| Parameter | Value |

|---|---|

| Oven Program | 80°C (14 min hold), then ramp 10°C/min to 250°C (3 min hold) |

| Total Run Time | 25 min |

| Mass Scan Range | m/z 20 to 400 |

This table illustrates typical parameters for the GC-MS analysis of Flutamide, based on reported methods. medwinpublishers.com

High-Performance Liquid Chromatography (HPLC) is the most widely reported method for the quantitative determination of Flutamide. researchgate.netlatamjpharm.orgscialert.netresearchgate.netnih.gov This technique uses a high-pressure pump to pass a solvent containing the sample mixture through a column filled with a solid adsorbent material. latamjpharm.org Reversed-phase HPLC, particularly with a C8 or C18 column, is commonly employed for Flutamide analysis. researchgate.netnih.gov

The separation is typically achieved using an isocratic or gradient mobile phase, which often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netlatamjpharm.orgresearchgate.net Ultraviolet (UV) detection is used to quantify the compound as it elutes from the column. researchgate.netlatamjpharm.org The detection wavelength is set at or near one of Flutamide's maximum absorption wavelengths, commonly reported around 240 nm, 295 nm, or 300 nm, to ensure high sensitivity. researchgate.netscialert.netresearchgate.net The method's linearity has been established in various concentration ranges, demonstrating its accuracy and precision for quality control and pharmacokinetic studies. researchgate.netlatamjpharm.org

Table 2: Reported HPLC-UV Conditions for Flutamide Determination

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |

|---|---|---|---|

| Luna C18 (100 x 4.6 mm) | 0.05 M Phosphate Buffer (pH 4.0) / Acetonitrile (50:50, v/v) | 1.0 | 240 |

| Thermosil® C18 | Methanol / Water (80:20, v/v) | 1.0 | 295 |

| Nova-Pak® CN (4.6x250 mm) | Acetonitrile / Tetrahydrofuran / Water (31.5:2.5:66, v/v/v) | - | 300 |

| Reversed-phase C8 | Methanol / Acetonitrile / KH2PO4 Buffer (50 mM, pH 3.2) (29:38:33, v/v/v) | - | - |

This table summarizes various conditions used in published HPLC-UV methods for Flutamide analysis. researchgate.netscialert.netresearchgate.netnih.gov

Supercritical Fluid Extraction (SFE) and Supercritical Fluid Chromatography (SFC) are powerful techniques that use a supercritical fluid, most commonly carbon dioxide (CO2), as a mobile phase or extraction solvent. chromatographyonline.comshimadzu.comcapes.gov.br These methods are considered "green" alternatives to traditional solvent-based techniques because they use non-toxic, inexpensive, and environmentally benign CO2. chromatographyonline.comshimadzu.com

SFC combines advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times due to the low viscosity and high diffusivity of supercritical fluids. shimadzu.comcapes.gov.br The polarity of the supercritical CO2 can be adjusted by adding a polar modifier, such as methanol, allowing for the separation of a wide range of compounds. chromatographyonline.com While specific applications of SFE or SFC directly for Flutamide analysis are not widely documented in the reviewed literature, these techniques are well-suited for the extraction and separation of pharmaceutical compounds from various matrices. nih.govelsevier.com Given Flutamide's structure, SFC could offer a high-throughput and environmentally friendly alternative to HPLC for its purification and analysis, particularly for chiral separations if needed. chromatographyonline.com

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for confirming the molecular structure of Flutamide and studying its electronic properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. technologynetworks.com This technique is used to identify chromophores (light-absorbing groups) within a molecule. msu.edu The UV-Vis spectrum of Flutamide, when dissolved in a solvent like ethanol (B145695), shows characteristic absorption maxima (λmax). chembk.com Published data indicate that Flutamide has two primary absorption peaks. chembk.comresearchgate.net One pH-independent maximum is observed around 295-304 nm, while another maximum appears at approximately 227-230 nm. chembk.comresearchgate.net A minimal absorption is noted at around 252 nm. chembk.com The absorbance at a specific wavelength is directly proportional to the concentration of the compound, which forms the basis for quantitative analysis using this method. chembk.com

Table 3: UV Absorption Characteristics of Flutamide in Ethanol

| Feature | Wavelength (nm) |

|---|---|

| Maximum Absorption (λmax) | ~227 and ~295 |

| Minimum Absorption | ~252 |

This table presents the characteristic UV absorption wavelengths for Flutamide as reported in the literature. chembk.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. rtilab.com The technique works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. rtilab.com The resulting spectrum is a unique molecular "fingerprint" of the compound. researchgate.net The FTIR spectrum of Flutamide has been studied to confirm its structure and investigate its interactions in various formulations. researchgate.netresearchgate.netnih.gov The spectrum displays characteristic absorption bands corresponding to its functional groups, such as the N-H, C=O (amide), and C-F (trifluoromethyl) bonds. Comparing the spectrum of a sample to that of a reference standard allows for definitive identification. chembk.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Flutamide |

| Acetonitrile |

| Methanol |

| Ethanol |

| Tetrahydrofuran |

| Carbon Dioxide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of NACET by probing the magnetic properties of its atomic nuclei. The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide definitive information about the electronic environment of each hydrogen and carbon atom, respectively.

Research has provided detailed NMR data for NACET, confirming its structural integrity. nih.gov In a chloroform-d (B32938) (CDCl₃) solvent, the ¹H NMR spectrum shows distinct signals for each type of proton within the molecule. nih.gov The amide proton (-NH) appears as a singlet at 6.42 ppm, while the acetyl protons (-CH₃) also form a singlet at 2.05 ppm. nih.gov The ethyl ester group is characterized by a multiplet for the methylene (B1212753) protons (-OCH₂-) between 4.18-4.30 ppm and a triplet for the terminal methyl protons (-CH₃) at 1.29 ppm. nih.gov The protons on the cysteine backbone appear as a multiplet for the alpha-carbon proton (α-CH) and a double doublet for the beta-carbon protons (β-CH₂). nih.gov

¹³C NMR spectroscopy complements this data by identifying the carbon skeleton. The spectrum shows two carbonyl carbons from the ester and amide groups at 170.09 and 169.80 ppm, respectively. nih.gov The remaining carbons of the ethyl ester, acetyl, and cysteine backbone are also clearly resolved, providing a complete structural fingerprint of the molecule. nih.gov

Interactive Data Table: NMR Spectral Data for N-acetyl-L-cysteine ethyl ester (NACET) in CDCl₃ nih.govClick on headers to sort.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Amide (NH) | 6.42 | Singlet (s) | N/A |

| ¹H | α-CH | 4.81–4.88 | Multiplet (m) | N/A |

| ¹H | Ester (-OCH₂-) | 4.18–4.30 | Multiplet (m) | N/A |

| ¹H | β-CH₂ | 3.00 | Double Doublet (dd) | 9.0, 4.1 |

| ¹H | Acetyl (-CH₃) | 2.05 | Singlet (s) | N/A |

| ¹H | Ester (-CH₃) | 1.29 | Triplet (t) | 7.2 |

| ¹³C | Carbonyl (C=O) | 170.09, 169.80 | - | - |

| ¹³C | Ester (-OCH₂-) | 62.01 | - | - |

| ¹³C | α-CH | 53.52 | - | - |

| ¹³C | β-CH₂ | 26.88 | - | - |

| ¹³C | Acetyl (-CH₃) | 23.14 | - | - |

| ¹³C | Ester (-CH₃) | 14.18 | - | - |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. While specific XPS studies focusing solely on pure NACET are not widely published, the analysis of its precursor, L-cysteine, on gold surfaces provides a strong basis for predicting its spectroscopic features. medchemexpress.com

An XPS analysis of NACET would be expected to show distinct peaks for its constituent elements: carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and sulfur (S 2p). High-resolution scans of these regions would resolve different chemical states.

C 1s: The carbon spectrum would be complex, with separate peaks corresponding to the C-C/C-H of the acetyl and ethyl groups, the C-S and C-N bonds of the cysteine backbone, the N-C=O of the amide, and the O-C=O of the ester.

N 1s: The nitrogen peak would correspond to the acetylated amine (amide) group, typically found around 399-401 eV. researchgate.net

O 1s: The oxygen spectrum would show two distinct peaks for the carbonyl (C=O) and ether-linkage (C-O-C) oxygens of the ester and amide functionalities.

S 2p: The sulfur peak, corresponding to the thiol group (-SH), would appear as a doublet (S 2p₃/₂ and S 2p₁/₂) around 163-164 eV. This peak is particularly sensitive to oxidation or bonding to surfaces, such as forming a thiolate bond. medchemexpress.com

This technique is invaluable for studying the interaction of NACET with surfaces, such as its binding to nanoparticles or its incorporation into polymer films, by detecting shifts in binding energies that indicate changes in the chemical environment. unive.itcore.ac.uk

Interactive Data Table: Predicted XPS Binding Energies for NACET Functional Groups

| Element (Core Level) | Functional Group | Expected Binding Energy (eV) | Reference Context |

| S 2p | Thiol (R-SH) | ~163-164 | Thiol/Thiolate on surfaces medchemexpress.com |

| C 1s | C-C, C-H | ~284.8 | Adventitious Carbon / Alkyl chains researchgate.net |

| C 1s | C-N (Amide) | ~285.3 | Modified electrode surfaces researchgate.net |

| C 1s | C-S | ~286.0 | Thiol-containing molecules |

| C 1s | C-O (Ester) | ~286.5 | Ester functionalities researchgate.net |

| C 1s | N-C=O (Amide) | ~287.8 | Amide functionalities researchgate.net |

| C 1s | O-C=O (Ester) | ~288.5 | Ester/Carboxylate groups researchgate.net |

| N 1s | R-NH-C=O (Amide) | ~399-401 | General amide/amine groups researchgate.net |

| O 1s | C=O, C-O | ~532-534 | General oxygen functionalities researchgate.net |

Mass Spectrometry (MS/MS) for Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of NACET and to elucidate its structure through fragmentation analysis, particularly with tandem mass spectrometry (MS/MS). High-resolution mass spectrometry (HRMS) has precisely confirmed the mass of the sodium adduct of NACET ([M+Na]⁺) with a found m/z of 214.0509, consistent with its chemical formula C₇H₁₃NO₃S. nih.gov

In MS/MS analysis, the protonated molecule ([M+H]⁺, m/z ≈ 192) is isolated and fragmented. The resulting pattern is characteristic of the molecule's structure. While a complete, published MS/MS spectrum for NACET is scarce, fragmentation can be predicted based on general principles and data from close analogs like N-acetylcysteine (NAC) and its methyl ester. researchgate.netmassbank.eulibretexts.org

Key fragmentation pathways for the ethyl ester would include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester bond, a common pathway for esters, would result in a significant fragment. libretexts.org

Loss of water (-H₂O): This is a common fragmentation for molecules with available protons and oxygen atoms. researchgate.net

McLafferty Rearrangement: This rearrangement could lead to the loss of a neutral ethene molecule from the ethyl ester group or the loss of ethanoic acid. researchgate.net

Amide bond cleavage: Fragmentation around the acetyl group can lead to characteristic ions, such as a prominent peak at m/z 43, corresponding to [CH₃CO]⁺, which is seen in the spectrum of NAC. massbank.eu

Interactive Data Table: Predicted MS/MS Fragments of N-acetyl-L-cysteine ethyl ester ([M+H]⁺ ≈ 192.2)

| Fragment m/z (approx.) | Neutral Loss | Formula of Loss | Proposed Fragment Structure/Origin |

| 174 | 18 | H₂O | Loss of water |

| 149 | 43 | C₂H₃O | Loss of acetyl group radical (unlikely) or ketene (B1206846) (C₂H₂O) |

| 146 | 46 | C₂H₆O | Loss of ethanol from ester |

| 132 | 60 | C₂H₄O₂ | Loss of acetic acid via rearrangement |

| 118 | 74 | C₃H₆O₂ | Loss of ethyl formate |

| 43 | 149 | C₅H₁₀NO₂S | Acetyl cation [CH₃CO]⁺ |

Advanced Microscopy for Material-Compound Interactions

Advanced microscopy techniques are critical for visualizing the morphology of NACET and understanding how it interacts with other materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. This technique could be applied to NACET to characterize the morphology of its crystalline form, including crystal habit, size, and size distribution. Furthermore, in materials science applications, SEM is crucial for examining the dispersion and morphology of NACET when incorporated into a larger matrix, such as lipid nanoparticles or polymer-based drug delivery systems. researchgate.netrsc.org For instance, studies on the related compound NAC have used SEM to assess its intercalation into layered double hydroxide (B78521) nanomaterials, providing insight into the structure of the final composite material. researchgate.net

Atomic Force Microscopy (AFM) for Localized Properties

Atomic Force Microscopy (AFM) offers nanoscale resolution imaging and the unique ability to measure local physical properties. AFM can be operated in various modes to probe not just topography but also adhesion, stiffness, and electrostatic forces. While direct AFM studies on NACET are not prominent, the methodology is well-suited for investigating its material interactions. nih.govfrontiersin.org For example, a layer of NACET could be adsorbed onto a substrate, and an AFM tip functionalized with a specific molecule (e.g., a protein receptor) could be used to measure the unbinding forces between the two. frontiersin.org This approach, known as single-molecule force spectroscopy, would provide quantitative data on interaction strength and kinetics at the molecular level, which is invaluable for understanding its biological or material interfaces.

Chemometric Approaches in Spectral Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract maximal information from chemical data. This approach is particularly powerful in the analysis of complex spectral data and for the optimization of analytical methods.

The development of automated analytical methods for the quantification of NACET provides a clear example of applied chemometrics. mdpi.comnih.gov Studies using Sequential Injection Analysis (SIA) coupled with spectrophotometric detection have been optimized to determine NACET concentrations. mdpi.comnih.govresearchgate.net In these studies, a univariate approach—a fundamental chemometric strategy—is used to optimize numerous experimental parameters, including reagent concentrations, sample volumes, flow rates, and reaction coil lengths.

The goal is to maximize the analytical signal (absorbance) generated by the reaction of NACET with a chromogenic reagent, such as copper (II) complexes with neocuproine (B1678164) (NCN), bicinchoninic acid (BCA), or bathocuproine disulfonic acid (BCS). mdpi.comresearchgate.net By systematically varying each parameter and measuring the outcome, researchers can build a model of the system to find the optimal conditions. This process yields validated methods with defined linear ranges and low limits of detection, demonstrating a robust application of chemometric principles for analytical method development.

Interactive Data Table: Optimized SIA Parameters for NACET Determination mdpi.comresearchgate.net

| Parameter | Cu(II)-NCN | Cu(II)-BCA | Cu(II)-BCS |

| Wavelength (λmax) | 458 nm | 562 nm | 483 nm |

| Linear Range (mol L⁻¹) | 8.0x10⁻⁶ – 2.0x10⁻⁴ | 6.0x10⁻⁶ – 1.0x10⁻⁴ | 4.0x10⁻⁶ – 1.0x10⁻⁴ |

| Limit of Detection (mol L⁻¹) | 5.5 x 10⁻⁶ | 5.2 x 10⁻⁶ | 2.6 x 10⁻⁶ |

| Sampling Rate (h⁻¹) | 60 | 60 | 78 |

Computational Chemistry and Molecular Modeling of 2 Hydroxy 4 Octyloxy Benzophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of 2-Hydroxy-4-(octyloxy)benzophenone, which govern its ability to absorb UV radiation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and ground-state properties of molecules. For 2-Hydroxy-4-(octyloxy)benzophenone, DFT calculations are employed to optimize its molecular geometry and to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's excitability and chemical reactivity. researchgate.net

Studies have shown that for 2-hydroxybenzophenone (B104022) derivatives, including the 4-(octyloxy) substituted variant (often abbreviated as HBP-Oct), DFT calculations can effectively model the transmission of electronic effects through the molecule. researchgate.net The DFT/B3LYP functional combined with the 6-31G(d) basis set has been identified as an accurate approach for optimizing the geometry of benzophenones. researchgate.netacs.org Research comparing experimental data from cyclic voltammetry with computational results has demonstrated a linear relationship between measured reduction potentials and various DFT-calculated energies. researchgate.net The calculated frontier orbital energies for 2-Hydroxy-4-(octyloxy)benzophenone provide insight into its redox properties and have been compared with experimental values derived from electrochemical and spectroscopic measurements. researchgate.netuit.no

The following table presents experimental and DFT-calculated electronic properties for 2-Hydroxy-4-(octyloxy)benzophenone in acetonitrile (B52724) (ACN), a common solvent for these analyses. researchgate.net

| Property | Method | Value (eV) |

| HOMO Energy | Experimental (CV) | -6.04 |

| DFT Calculated | -6.31 | |

| LUMO Energy | Experimental (CV) | -2.18 |

| DFT Calculated | -1.97 | |

| HOMO-LUMO Gap | Experimental | 3.86 |

| DFT Calculated | 4.34 | |

| Data sourced from a comparative study using cyclic voltammetry (CV) and DFT calculations in acetonitrile solvent. researchgate.net |

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is used. uci.edu This method allows for the calculation of electronic excited states and the simulation of ultraviolet (UV) absorption spectra. researchgate.netuci.edu For UV absorbers like 2-Hydroxy-4-(octyloxy)benzophenone, TD-DFT can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved. researchgate.netacs.org

Computational studies have confirmed that TD-DFT is an accurate method for reproducing the experimental UV absorption spectra of benzophenone (B1666685) derivatives. researchgate.net The primary electronic transitions responsible for UV absorption in the UVA/UVB range are of a π→π* character, predominantly corresponding to the HOMO→LUMO transition. researchgate.netuit.no For 2-Hydroxy-4-(octyloxy)benzophenone, calculations show that the HOMO to LUMO excitation contributes 94% to 98% of the lowest energy transition. uit.no This transition is largely localized, involving electron excitation from the fragment containing the hydroxyl and octyloxy substituted ring to the central carbonyl group. uit.no The photostability of the molecule is attributed to an efficient energy-dissipation pathway involving an excited-state intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen, a process that occurs between the chelated enol form (ground state) and the chelated keto form (excited state). uit.noiupac.org

The table below compares the experimental and TD-DFT calculated maximum absorption wavelength (λmax) for 2-Hydroxy-4-(octyloxy)benzophenone. researchgate.net

| Solvent | Experimental λmax (nm) | TD-DFT Calculated λmax (nm) |

| Acetonitrile (ACN) | 326 | 363 |

| Dimethylformamide (DMF) | 327 | 365 |

| Dimethylsulfoxide (DMSO) | 328 | 366 |

| Theoretical λmax values were noted to overestimate the experimental values. researchgate.net |

Molecular Dynamics Simulations of Polymer-Compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of how 2-Hydroxy-4-(octyloxy)benzophenone behaves within a bulk material, such as a polymer matrix.

The effectiveness and longevity of a UV stabilizer depend on its ability to remain dispersed within the polymer and its rate of diffusion. MD simulations are a powerful technique for investigating these phenomena at a molecular level. researchgate.net A two-phase MD model, consisting of the polymer and a simulant, can be established to predict the migration process and calculate key kinetic parameters like the diffusion coefficient. researchgate.net Such simulations reveal that additive molecules often vibrate in place for extended periods until they find a transport channel large enough to permit diffusion. researchgate.net

While specific MD simulation data for 2-Hydroxy-4-(octyloxy)benzophenone is not widely published, experimental studies on its commercial form (Cyasorb UV-531) provide critical data that MD simulations aim to predict. researchgate.net In one study, the diffusion of this compound was investigated in an ethylene-vinyl acetate (B1210297) (EVA) copolymer. The results showed significant mobility, highlighting the importance of understanding its dispersion. researchgate.net The stabilization mechanism of similar additives like Hindered Amine Light Stabilizers (HALS) within polymers is also understood to be controlled by molecular diffusion. mdpi.com

The following table summarizes key findings from an experimental diffusion study of Cyasorb UV-531 (2-Hydroxy-4-(octyloxy)benzophenone) in an EVA polymer matrix under accelerated weathering conditions. researchgate.net

| Weathering Time (hours) | Maximum Diffusion Distance (cm) | Effective Protection Distance (cm) |

| 1500 | ~4.0 | 1.3 |

| The study demonstrated that the UV absorber could diffuse and effectively protect an adjacent area that initially contained no stabilizer. researchgate.net |

The stability and conformation of 2-Hydroxy-4-(octyloxy)benzophenone are crucial for its function. Its photostability is intrinsically linked to its molecular structure, specifically the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. iupac.org This feature allows for the formation of a six-membered ring that facilitates a reversible tautomerization upon absorbing UV energy, dissipating it harmlessly as heat and leaving the molecule unchanged. uit.noiupac.org The chelated enol form is the stable conformation in the ground state. uit.no

The precise three-dimensional arrangement of the molecule in a solid state has been determined through X-ray crystallography. This experimental data provides the definitive conformation and packing mode in a crystalline environment, which serves as a benchmark for validating the accuracy of computational models. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| Unit Cell a (Å) | 10.1860 |

| Unit Cell b (Å) | 5.5460 |

| Unit Cell c (Å) | 33.232 |

| Unit Cell Angle β (°) | 98.48 |

| Data from the Crystallography Open Database for Octabenzone. nih.gov |

Predictive Modeling for Material Performance

Predictive modeling integrates computational and mathematical approaches to forecast the performance of materials containing 2-Hydroxy-4-(octyloxy)benzophenone. These models can predict its long-term efficiency as a UV stabilizer and its migration from the host material. researchgate.net

Mathematical models based on Fick's laws of diffusion are used to estimate the migration of additives from polymer packaging into food or food simulants. researchgate.net Studies have specifically included 2-hydroxy-4-n-octyloxybenzophenone in the development and validation of these predictive models for materials like polypropylene (B1209903). researchgate.net Furthermore, numerical solutions to the diffusion equation have been successfully used to model the redistribution of the compound within a polymer matrix over time during weathering, predicting its ability to protect unstabilized regions. researchgate.net

High-Throughput Screening for Ultraviolet Absorber Design

High-throughput screening (HTS), traditionally a laboratory method, has found a powerful computational counterpart in the quest for novel ultraviolet (UV) absorbers. By leveraging computational chemistry, researchers can evaluate vast libraries of virtual compounds based on a parent structure, such as 2-Hydroxy-4-(octyloxy)benzophenone, to identify candidates with enhanced properties. This in silico approach significantly accelerates the discovery process, reducing the time and cost associated with synthesizing and testing new molecules.

The core of computational HTS for UV absorbers lies in the ability to predict their UV absorption spectra and photostability. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to model the behavior of these molecules. researchgate.net For benzophenone derivatives, DFT, particularly with the B3LYP functional and double zeta basis sets, has been shown to accurately optimize molecular geometries and predict UV absorption properties. researchgate.net

The process involves creating a virtual library of derivatives by systematically modifying the 2-Hydroxy-4-(octyloxy)benzophenone scaffold. Modifications can include altering the length or branching of the alkoxy chain, or introducing different substituent groups on the phenyl rings. For each new virtual molecule, computational models calculate key parameters:

Maximum Absorption Wavelength (λmax): This indicates the part of the UV spectrum the molecule will absorb most effectively. The goal is often to achieve broad-spectrum protection across both UVA and UVB ranges.

Molar Absorptivity: This quantifies the efficiency of light absorption at λmax.

Electronic Transitions: TD-DFT calculations reveal the nature of the electronic transitions (e.g., π → π*) that are responsible for UV absorption. The presence of the hydroxyl group and the conjugated aromatic system in 2-Hydroxy-4-(octyloxy)benzophenone is crucial for its UV-absorbing capabilities. smolecule.com

Photostability: The energy of the excited state and the potential for energy dissipation as heat, rather than through photochemical reactions that degrade the molecule, can be assessed. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen is key to the photostability of benzophenones, allowing for effective energy dissipation.

Research findings indicate that the structural and electronic properties of benzophenone derivatives are highly tunable. researchgate.net The octyloxy group in 2-Hydroxy-4-(octyloxy)benzophenone, for instance, enhances its solubility in various polymers and its compatibility, which are crucial properties for its application as a plastic additive. smolecule.com Computational screening allows for the exploration of how different functional groups impact not just the UV absorption but also properties like lipophilicity and polymer compatibility.

| Property | Computational Method | Significance in UV Absorber Design |

|---|---|---|

| Optimized Ground-State Geometry | DFT (e.g., B3LYP/6-31G(d)) | Provides the most stable 3D structure for further calculations. researchgate.net |

| Maximum Absorption Wavelength (λmax) | TD-DFT | Determines the effectiveness in specific UV regions (UVA/UVB). researchgate.net |

| HOMO-LUMO Energy Gap | DFT | Relates to the energy required for electronic excitation and molecular reactivity. |

| Excited State Lifetime | TD-DFT | Indicates photostability; shorter lifetimes are often preferred for rapid energy dissipation. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. For 2-Hydroxy-4-(octyloxy)benzophenone and its analogues, QSPR models are developed to predict properties relevant to their function as UV stabilizers without the need for experimental measurement for every new derivative.

The fundamental principle of QSPR is that the properties of a chemical are a direct function of its molecular structure. The process involves three main stages:

Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for a series of related molecules. These descriptors quantify various aspects of the molecular structure, including steric (size, shape), electronic (charge distribution), and thermodynamic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to an experimentally determined property (e.g., melting point, boiling point, or λmax).

Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation sets of compounds that were not used in the model's development.

In the context of designing UV absorbers based on the 2-Hydroxy-4-(octyloxy)benzophenone framework, QSPR models can predict a range of critical properties. For instance, QSPR can correlate molecular descriptors with the maximum UV absorption wavelength. mdpi.com Descriptors could include atomic charges, dipole moments, and Frontier Molecular Orbital energies (HOMO/LUMO). mdpi.com

| Predicted Property | Relevant Molecular Descriptors | Importance |

|---|---|---|

| UV Absorption Maximum (λmax) | Electronic descriptors (e.g., HOMO/LUMO gap), topological indices | Predicts spectral coverage without synthesis and testing. |

| Solubility in Polymers | Descriptors for size, polarity, and hydrogen bonding capacity (e.g., LogP) | Ensures compatibility and prevents leaching from the host material. smolecule.com |

| Melting Point | Topological and constitutional descriptors | Important for processing and formulation of the UV absorber in plastics and coatings. arizona.edu |

| Photostability | Quantum-chemical descriptors (e.g., bond dissociation energies) | Predicts the long-term effectiveness of the UV absorber. |

By establishing a reliable QSPR model, chemists can computationally estimate the properties of new, unsynthesized benzophenone derivatives. This allows for the prioritization of synthetic efforts on compounds that are predicted to have the most desirable combination of properties, such as high UV absorption in the target range, excellent photostability, and optimal compatibility with the intended polymer matrix.

Regulatory Frameworks and Policy Implications for Industrial Chemicals

National and International Regulations Governing Industrial Chemical Introductions

The market entry of industrial chemicals is strictly controlled by national and international regulations. For the compound [2-ethyl-2-(hydroxymethyl)propane-1,3-diolato(2-)-O,O']bis(isooctadecanoato-O)titanium (CAS No. 68443-78-7), its regulatory status is primarily defined by its inclusion in historical chemical inventories.

In the European Union, this compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS). kaizen.comvulcanchem.com This inventory includes substances that were commercially available in the EU between January 1, 1971, and September 18, 1981. kaizen.comeuropa.eu Substances listed on EINECS are considered "phase-in substances" under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. kaizen.comvulcanchem.comreach.lu This designation granted them transitional registration privileges, meaning they could remain on the market but would eventually need to be registered with the European Chemicals Agency (ECHA). vulcanchem.comreach.lu The REACH regulation aims to ensure a high level of protection for human health and the environment by placing the responsibility on industry to manage the risks associated with chemicals. certaintysoftware.comchemetall.com For substances produced or imported in quantities of one tonne or more per year, a registration dossier containing information on the substance's properties and uses must be submitted to ECHA. reach.lucertaintysoftware.com

In the United States, the Toxic Substances Control Act (TSCA) of 1976 provides the Environmental Protection Agency (EPA) with the authority to regulate new and existing chemical substances. solubilityofthings.comwikipedia.org As a chemical that was already in commerce when TSCA was enacted, [2-ethyl-2-(hydroxymethyl)propane-1,3-diolato(2-)-O,O']bis(isooctadecanoato-O)titanium would be considered an "existing chemical." wikipedia.org TSCA requires the EPA to assess and manage the risks posed by these chemicals. epa.govepa.gov The act mandates the submission of available health and safety data by chemical manufacturers and processors. federalregister.gov For existing chemicals, the EPA can require further testing and can implement use restrictions if a substance is found to pose an "unreasonable risk of injury to health or the environment." wikipedia.orglawbc.com

Table 1: Regulatory Frameworks for EINECS 270-553-2

| Regulatory Body | Regulation | Status of this compound | Key Requirements |

|---|---|---|---|

| European Chemicals Agency (ECHA) | REACH | Phase-in substance | Registration for production/import >1 tonne/year, risk assessment. reach.lucertaintysoftware.com |

| U.S. Environmental Protection Agency (EPA) | TSCA | Existing chemical | Submission of health and safety data, risk evaluation. wikipedia.orgepa.govfederalregister.gov |

Environmental Management Standards for Chemical Use and Release

The use and release of industrial chemicals like organometallic compounds are subject to stringent environmental management standards to mitigate their potential impact. solubilityofthings.comsolubilityofthings.com These standards often address industrial discharges, waste management, and reporting requirements.

Organometallic compounds can enter the environment through industrial discharges if wastewater is not adequately treated. solubilityofthings.com The environmental fate of these compounds is influenced by factors such as their mobility, degradation, and potential for bioaccumulation. solubilityofthings.comnumberanalytics.com To manage these risks, regulatory frameworks like the U.S. Clean Water Act and various EU directives set limits on the concentrations of specific pollutants in industrial effluents.

Waste management is another critical aspect. Hazardous waste, characterized by properties such as toxicity, reactivity, ignitability, and corrosivity, must be handled according to specific protocols. un.org In the U.S., the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste. solubilityofthings.com This includes standards for waste generation, transportation, treatment, storage, and disposal. For a chemical like [2-ethyl-2-(hydroxymethyl)propane-1,3-diolato(2-)-O,O']bis(isooctadecanoato-O)titanium, any waste generated during its production or use would need to be evaluated to determine if it meets the criteria for hazardous waste, and if so, managed accordingly. un.org

Furthermore, facilities that manufacture, process, or otherwise use certain toxic chemicals above specified quantities are required to report their environmental releases to national inventories, such as the Toxics Release Inventory (TRI) in the United States. solubilityofthings.com This reporting promotes transparency and provides data for assessing environmental performance.

Policy Implications for Sustainable Material Design and Waste Management

The regulatory landscape for industrial chemicals has significant policy implications, driving a shift towards more sustainable practices in material design and waste management. The principles of the circular economy, which aim to eliminate waste and keep resources in use for as long as possible, are becoming increasingly influential in the chemical industry. kaizen.comonlytrainings.com

The push for sustainable material design encourages the development of "green" alternatives and more efficient production processes. acs.org In the context of organometallic compounds, this translates to research into catalysts that are based on earth-abundant metals, are more efficient, and can be used in environmentally benign solvents. socialresearchfoundation.comijfmr.comchemistryjournal.net Titanium-based catalysts, such as the compound , are often favored due to their high efficiency and lower toxicity compared to some other heavy metal catalysts. acs.org Their use in polymerization and other chemical transformations can contribute to more sustainable manufacturing pathways. socialresearchfoundation.comrsc.org

Policy is also driving innovation in waste management, moving beyond simple disposal to embrace a hierarchy that prioritizes waste reduction, reuse, and recycling. un.orgonlytrainings.com For the chemical industry, this means designing processes that minimize waste generation (atom economy) and finding ways to recover and regenerate materials from waste streams. sustainability-directory.comnumberanalytics.com The development of recyclable catalysts is a key area of research in sustainable organometallic chemistry. ijfmr.com

The broader policy trend is towards a life-cycle approach to chemical management, where the environmental impacts of a substance are considered from its creation to its final disposal. onlytrainings.comsustainability-directory.com This holistic perspective encourages industries to design products and processes with their end-of-life in mind, facilitating a transition to a more circular and sustainable model. researchgate.net

Q & A

Q. How should researchers design experiments to characterize the physicochemical properties of Einecs 270-553-2?

Methodological Answer: Begin with a systematic literature review to identify gaps in existing data (e.g., solubility, stability, reactivity). Use standardized protocols (e.g., OECD guidelines) for reproducibility. For novel properties, employ orthogonal analytical techniques (e.g., HPLC, NMR, mass spectrometry) to cross-validate results. Document experimental conditions (temperature, pH, solvents) meticulously to ensure comparability .

Q. What strategies are effective for formulating hypotheses about the biological activity of this compound?

Methodological Answer: Base hypotheses on structural analogs or computational predictions (e.g., molecular docking). Design dose-response experiments to test activity thresholds. Include positive and negative controls to validate assay sensitivity. Use statistical power analysis to determine sample size requirements .

Q. How can researchers ensure reproducibility when synthesizing this compound?

Methodological Answer: Provide detailed synthetic routes, including catalyst purity, reaction times, and purification steps. Validate batch consistency using spectroscopic and chromatographic methods. Share raw data (e.g., NMR spectra, yields) in supplementary materials for peer validation .

Advanced Research Questions

Q. How should contradictory data from different analytical techniques (e.g., HPLC vs. UV-Vis) be resolved when characterizing this compound?

Methodological Answer: Conduct error analysis to identify instrumental or procedural inconsistencies. Use third-party reference standards to calibrate equipment. Perform robustness testing (e.g., varying column temperatures in HPLC) to isolate variables. Cross-reference findings with prior studies to identify systemic biases .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Use ANOVA to compare treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD) for pairwise differences. Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers integrate computational modeling with experimental data to predict the environmental fate of this compound?

Methodological Answer: Combine QSAR (Quantitative Structure-Activity Relationship) models with experimental biodegradation data. Validate predictions using microcosm studies under controlled conditions. Disclose model assumptions (e.g., partition coefficients) and sensitivity analyses in the discussion .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy studies of this compound?

Methodological Answer: Investigate bioavailability differences (e.g., metabolic stability, membrane permeability) using ADME assays. Use pharmacokinetic modeling to reconcile dose-exposure relationships. Highlight species-specific metabolic pathways in the discussion .

Data Presentation and Interpretation

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

Methodological Answer: Tabulate raw data alongside reference values from analogous compounds. Annotate spectra to highlight diagnostic peaks. Discuss solvent effects or tautomeric equilibria that may explain variations. Provide access to raw spectral files in repositories .

Q. What guidelines ensure clarity when reporting the catalytic activity of this compound in heterogeneous systems?

Methodological Answer: Normalize activity metrics (e.g., turnover frequency, TOF) to surface area or active site density. Use Arrhenius plots to illustrate temperature dependence. Compare results to benchmark catalysts, citing test conditions explicitly .

Literature and Collaboration

Q. How can researchers critically evaluate the relevance of older studies on this compound in light of modern analytical advancements?

Methodological Answer: Highlight methodological limitations of older studies (e.g., detection limits, outdated instrumentation). Replicate key experiments using contemporary techniques. Use citation tracking tools to identify foundational work requiring re-evaluation .

Q. What frameworks support interdisciplinary collaboration in studying the material science applications of this compound?

Methodological Answer: Establish shared data repositories for cross-disciplinary access (e.g., crystallographic data, mechanical testing results). Use standardized metadata templates to ensure interoperability. Schedule joint peer-review sessions to align terminology and objectives .

Ethical and Reporting Standards

Q. How should researchers address incomplete datasets in publications on this compound without compromising transparency?

Q. What protocols ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound research?

Methodological Answer: Deposit data in discipline-specific repositories (e.g., PubChem, Zenodo) with persistent identifiers (DOIs). Use standardized file formats (e.g., .cif for crystallography) and metadata schemas. Cite repositories in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.